Ferroporphyrin

説明

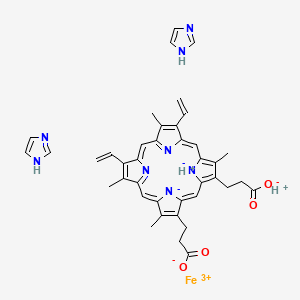

Structure

3D Structure of Parent

特性

CAS番号 |

25875-11-0 |

|---|---|

分子式 |

C40H40FeN8O4+ |

分子量 |

752.6 g/mol |

IUPAC名 |

3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;1H-imidazole;iron(3+) |

InChI |

InChI=1S/C34H34N4O4.2C3H4N2.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;2*1-2-5-3-4-1;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);2*1-3H,(H,4,5);/q;;;+3/p-2 |

InChIキー |

WOVNFDJKKXBQSX-UHFFFAOYSA-L |

SMILES |

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].C1=CN=CN1.C1=CN=CN1.[Fe+3] |

正規SMILES |

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].C1=CN=CN1.C1=CN=CN1.[Fe+3] |

同義語 |

ferroporphyrin ferrous porphyrin |

製品の起源 |

United States |

Fundamental Principles and Research Landscape of Ferroporphyrins

Overview of Ferroporphyrin Chemistry in Academic Research

The academic study of this compound chemistry is multifaceted, encompassing synthesis, characterization, and the exploration of their reactivity. The porphyrin macrocycle itself is an aromatic, 18-π electron system composed of four pyrrole (B145914) units linked by methine bridges. nih.gov This highly conjugated structure is responsible for the intense absorption of light in the visible region, a characteristic feature of these compounds. nih.govbritannica.com

Synthetic porphyrin chemistry has evolved significantly since early methods. Modern approaches are generally categorized into two main strategies: the introduction of functional groups during the formation of the porphyrin ring, or the functionalization of a pre-formed macrocycle. chemijournal.com Key methodologies for synthesizing the foundational tetraphenylporphyrin (B126558) (TPP) include:

Adler-Longo Method: This method involves the reaction of benzaldehyde (B42025) and pyrrole in refluxing propionic acid. While effective for producing large quantities, it often requires harsh conditions and can lead to the formation of chlorin (B1196114) (a reduced porphyrin) and tarry byproducts. chemijournal.com

Lindsey Method: A milder approach that proceeds under higher dilution conditions, allowing for the use of more sensitive aldehydes and resulting in higher yields with easier purification. This method relies on the formation of a porphyrinogen (B1241876) intermediate. chemijournal.com

A crucial aspect of this compound chemistry is the ability of the porphyrin ligand to stabilize the central iron atom in multiple oxidation states (commonly +2 and +3, but also higher states like +4) and various spin states. worldscientific.comillinois.edu This versatility is central to their biological function and their use in catalysis. The electronic and steric properties of the porphyrin can be fine-tuned by adding different substituents at the peripheral meso- or β-positions, which in turn modulates the reactivity of the iron center. nih.gov

Spectroscopic techniques are vital for characterizing these complexes. UV-visible absorption spectroscopy is commonly used to study changes in the heme active site environment, for instance, when ligands bind to the iron in model systems of cytochrome P450 enzymes. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy has also been instrumental, particularly in studying high-spin ferrous porphyrin complexes as models for deoxymyoglobin and deoxyhemoglobin. nih.gov

Historical Context of this compound Research and Key Discoveries

The scientific journey to understand ferroporphyrins is marked by several seminal discoveries that have laid the foundation for modern bioinorganic chemistry. Early work in the 19th century identified iron as a key component of blood. pnas.org The 20th century, however, saw monumental leaps in elucidating the precise structure and function of these vital molecules.

A pivotal figure in this history is the German chemist Hans Fischer. His extensive research into the constitution of hemin (B1673052) (the chloride salt of heme) and chlorophyll (B73375) earned him the Nobel Prize in Chemistry in 1930. britannica.commsu.edubibalex.org Fischer's work demonstrated that hemin consists of an iron atom at the center of a large ring structure composed of four pyrrole rings. oxfordreference.com He developed systematic methods for synthesizing pyrrole derivatives and combining them to form porphyrin rings, culminating in the first total synthesis of hemin in 1929. oxfordreference.comencyclopedia.com

Another landmark achievement was the determination of the three-dimensional structures of myoglobin (B1173299) and hemoglobin by Max Perutz and John Kendrew, for which they were awarded the Nobel Prize in Chemistry in 1962. cam.ac.ukresearchgate.netnih.gov Using the technique of X-ray crystallography, they revealed for the first time the complex folding of protein chains and the precise arrangement of the this compound (heme) group within the protein scaffold. researchgate.netnih.gov This discovery was crucial for understanding how these proteins function at a molecular level, including how hemoglobin binds and releases oxygen. nih.govspringernature.com

In the 1930s, Linus Pauling and Charles D. Coryell made another fundamental discovery regarding the magnetic properties of hemoglobin. They found that while oxygenated hemoglobin is diamagnetic (not magnetic), deoxygenated hemoglobin is paramagnetic, with four unpaired electrons per iron atom. This was one of the first connections made between the electronic structure of a metalloprotein's active site and its biological function, marking a foundational moment for the field of bioinorganic chemistry. pnas.org

| Year | Scientist(s) | Key Discovery or Achievement | Significance |

|---|---|---|---|

| 1929 | Hans Fischer | First total synthesis of hemin. oxfordreference.comencyclopedia.com | Confirmed the chemical structure of the iron-porphyrin complex in hemoglobin. |

| 1930 | Hans Fischer | Awarded the Nobel Prize in Chemistry. msu.edubibalex.org | Recognized his research into the constitution of hemin and chlorophyll. |

| 1936 | Linus Pauling & Charles D. Coryell | Discovered the change in magnetic properties of hemoglobin upon oxygenation. pnas.org | Linked the electronic structure of the iron center to its biological function of oxygen transport. |

| 1959 | John Kendrew & Max Perutz | Determined the 3D structure of myoglobin and hemoglobin using X-ray crystallography. cam.ac.ukresearchgate.net | Provided the first atomic-level view of a protein, revealing the heme environment. |

| 1962 | Max Perutz & John Kendrew | Awarded the Nobel Prize in Chemistry. cam.ac.ukresearchgate.netnih.gov | Recognized their pioneering work on determining the structures of globular proteins. |

Contemporary Challenges and Emerging Research Directions in this compound Science

The field of this compound science continues to evolve, with researchers tackling significant challenges and exploring novel applications. A major challenge in synthetic chemistry is the creation of porphyrin analogues with unique structures, such as ring-contracted porphyrins, which are difficult to synthesize but offer new chemical properties. rsc.orgnih.gov

Emerging research directions are largely focused on harnessing the catalytic and photophysical properties of ferroporphyrins for technological advancements.

Catalysis: Ferroporphyrins are being extensively investigated as catalysts that mimic the function of natural enzymes. They show great promise in electrocatalysis, particularly for the oxygen reduction reaction (ORR), which is critical for renewable energy technologies like fuel cells and metal-air batteries. mdpi.comresearchgate.net Researchers are designing this compound-based composites to serve as efficient, cost-effective alternatives to platinum-based catalysts. mdpi.com Another significant area is the catalytic reduction of carbon dioxide (CO2) into fuels, where metalloporphyrins are being developed to selectively transform CO2 into reduced forms of carbon. semanticscholar.orgrsc.org

Artificial Photosynthesis: Inspired by chlorophyll (a magnesium porphyrin), scientists are designing synthetic systems, including those based on ferroporphyrins, to mimic natural photosynthesis. umn.edu The goal is to create devices that can capture solar energy and use it to drive chemical reactions, such as splitting water into hydrogen and oxygen, to produce clean fuel. aip.orgcore.ac.uk Porphyrins are ideal candidates for these systems due to their excellent optical and redox properties. aip.org

Materials Science: The unique electronic properties and structural versatility of ferroporphyrins make them attractive building blocks for new functional materials. researchgate.net They are being incorporated into nanomaterials, such as metal-organic frameworks (MOFs) and porphyrin-functionalized silica (B1680970) hybrids, for applications in chemical sensing, environmental remediation, and data storage. semanticscholar.orgnih.govnih.gov The ability to organize these molecules into highly ordered thin films is a crucial step toward developing molecular-based electronic devices. nih.gov

| Research Area | Objective | Example Application | Key Challenge |

|---|---|---|---|

| Catalysis | Develop efficient and selective catalysts mimicking heme enzymes. mdpi.comrsc.org | Oxygen reduction in fuel cells, electrochemical CO2 reduction to fuels. mdpi.comsemanticscholar.org | Achieving high stability, efficiency, and cost-effectiveness compared to traditional catalysts. |

| Artificial Photosynthesis | Create systems that use light to produce chemical fuels. umn.eduaip.org | Light-driven water splitting to generate hydrogen. core.ac.uk | Efficiently integrating light-harvesting and catalytic components. |

| Materials Science | Construct novel materials with tailored electronic and chemical properties. researchgate.net | Chemical sensors, molecular electronics, and data storage devices. nih.govnih.gov | Controlling the self-assembly and orientation of porphyrin molecules on surfaces. nih.gov |

Significance of this compound Model Systems in Chemical and Biochemical Studies

Synthetic this compound complexes are invaluable tools in chemical and biochemical research, serving as simplified models to probe the complex functions of heme proteins. illinois.edu The active sites of enzymes are often buried within a large protein structure, making them difficult to study directly. By creating smaller, more manageable model systems, researchers can isolate the key chemical features responsible for a protein's specific reactivity. nih.gov

These biomimetic models have been crucial for understanding:

Oxygen Transport: Synthetic iron porphyrins have been designed to mimic the oxygen-binding capabilities of hemoglobin and myoglobin. nih.gov These models, such as the "picket fence" and "aza-capped" porphyrins, have helped elucidate the steric and electronic factors that allow for reversible oxygen binding while preventing the irreversible oxidation of the iron center. xjtlu.edu.cn

Cytochrome P450 Activity: The cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that catalyze a wide range of oxidation reactions in the body. researchgate.net Synthetic iron porphyrins are widely used as models to understand the mechanism of these reactions and to develop catalysts for organic synthesis. mdpi.comnih.gov These models have been successfully used to catalyze the degradation of organic dyes and other pollutants, demonstrating their potential for environmental applications. mdpi.comnih.govresearchgate.net

Electron Transfer: Ferroporphyrins are also central to electron transfer processes in cytochromes. Model systems help in understanding how the protein environment tunes the redox potential of the iron center, facilitating the efficient flow of electrons in processes like cellular respiration. worldscientific.com

The study of these model systems provides fundamental insights into how the porphyrin macrocycle and the axial ligands (molecules that bind to the iron above and below the porphyrin plane) modulate the reactivity of the iron atom. illinois.edu This knowledge is not only critical for understanding biological processes but also for designing new catalysts and materials with specific functions. rsc.org

Synthetic Methodologies and Chemical Derivatization of Ferroporphyrins

Strategies for the Synthesis of Meso-Substituted Ferroporphyrins

The introduction of substituents at the meso-positions is a primary strategy for modulating the electronic structure of the porphyrin ring. Synthetic approaches are broadly categorized by the symmetry of the final product.

Condensation Reactions for Symmetrical Architectures

Symmetrical meso-substituted porphyrins, particularly tetra-aryl porphyrins, are commonly synthesized through one-pot condensation reactions between pyrrole (B145914) and an aldehyde. Several methods have been established, varying in reaction conditions and efficiency. uga.eduresearchgate.net

The Adler-Longo method involves refluxing a mixture of pyrrole and an aldehyde in propionic acid, open to the air, which acts as the oxidizing agent. While effective, this method can lead to the formation of significant tar byproducts, complicating purification. A modification of this method involves controlling the reaction temperature to minimize tar formation and improve yields.

The Lindsey synthesis is a two-step, one-pot procedure that offers higher yields under milder conditions. nih.gov It involves the acid-catalyzed condensation of pyrrole and an aldehyde at room temperature in a chlorinated solvent, followed by oxidation of the resulting porphyrinogen (B1241876) intermediate with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.org More sustainable approaches are also being explored, utilizing microwave irradiation or solvent-free mechanochemical grinding to drive the condensation and oxidation steps. nih.govresearchgate.net

| Method | Aldehyde | Catalyst/Solvent | Oxidant | Yield (%) |

| Adler (Modified) | 4-Chlorobenzaldehyde / 4-Acetamidobenzaldehyde | Propionic Acid | Air | ~8% |

| Lindsey | Benzaldehyde (B42025) | TFA / CH₂Cl₂ | DDQ | 15-40% |

| Microwave | Various Aryl Aldehydes | Propionic Acid | Air/Nitrobenzene | 5-22% |

| Mechanochemical | Benzaldehyde | Acid Catalyst | Air or DDQ | ~10-20% |

This table presents typical yields for the synthesis of symmetrical meso-substituted porphyrins using various established methods. The final ferroporphyrin is typically obtained by a subsequent metalation step with an iron salt.

Advanced Approaches for Unsymmetrical this compound Synthesis

The synthesis of unsymmetrically substituted porphyrins (e.g., A3B or ABCD type) is crucial for creating molecules with specific vectoral properties for applications like electron transfer studies. scispace.com Simple mixed condensation reactions of multiple aldehydes with pyrrole are generally inefficient due to the statistical formation of numerous porphyrin products, making separation challenging. scispace.com

More rational and controlled syntheses have been developed. A common and effective strategy involves the condensation of a dipyrromethane with an aldehyde or a dipyrromethane-dicarbinol. acs.orgmdpi.com This [2+2] condensation approach allows for the pre-functionalization of the dipyrromethane precursors, leading to regioisomerically pure porphyrins with A3B, trans-A2B2, and other unsymmetrical substitution patterns in yields ranging from 14-40%. acs.org

For instance, 5-(4-acetamidophenyl)-10,15,20-tris(4-substituted phenyl) porphyrins have been synthesized from corresponding meso-(4-substituted phenyl) dipyrromethanes with yields of 15-17%. mdpi.com A modified Adler method has also been successfully used for the synthesis of A3B-type unsymmetrical porphyrins, which can then be metalated with iron salts to yield the target ferroporphyrins. ias.ac.in

Functionalization of Peripheral Positions in this compound Macrocycles

The peripheral positions of the this compound macrocycle, including the meso- and β-pyrrolic positions, are targets for functionalization to fine-tune the compound's properties. The meso-positions are typically the most electronically reactive sites for electrophilic aromatic substitutions and radical reactions. nih.gov

Post-Synthetic Modification Techniques

Post-synthetic modification (PSM) refers to the chemical alteration of a pre-formed porphyrin macrocycle. rsc.orgnih.gov This approach is powerful because it avoids exposing sensitive functional groups to the often harsh conditions of initial porphyrin synthesis. nih.gov

A key strategy for peripheral functionalization is the direct C-H activation/functionalization, which avoids the need for pre-halogenated porphyrins. acs.org Palladium-catalyzed reactions, for example, have been employed for the direct β-arylation of porphyrins using aryl bromides. mdpi.com This method allows for the targeted synthesis of porphyrin compounds with specific functionalities. mdpi.com

Other PSM reactions include:

Vilsmeier formylation : Introduces a formyl group at a meso- or β-position using DMF/POCl₃. These formyl groups can then undergo a wide range of subsequent reactions. nih.gov

Nucleophilic Addition : The reaction of organolithium reagents with the porphyrin core can introduce alkyl or aryl groups at the meso-positions. This proceeds via an addition-oxidation sequence. scispace.comnih.gov

Cross-Coupling Reactions : Halogenated porphyrins are versatile precursors for introducing a variety of functional groups via palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. nih.govacs.org

Incorporation of Electron-Withdrawing and Electron-Donating Groups

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the porphyrin periphery significantly alters the electronic properties of the this compound. ias.ac.in

Electron-Withdrawing Groups : Groups like nitro (-NO₂), cyano (-CN), or haloaryl moieties make the porphyrin ring more electron-deficient. This can facilitate the reduction of the central iron ion and influence its catalytic activity. For example, zinc porphyrins functionalized with a triazine moiety (an EWG) were designed to facilitate intramolecular electron transfer. acs.org

Electron-Donating Groups : Groups such as alkoxy (-OR) or amino (-NR₂) moieties increase the electron density of the macrocycle. This can impact the oxidation potential of the iron center and modify the spectroscopic properties of the complex.

The strategic placement of these groups is essential for designing ferroporphyrins for specific applications, such as catalysts or components in molecular electronic devices. acs.org

Preparation of Axial Ligand Adducts and Multi-Coordinate this compound Complexes

The iron center in a this compound can exist in various coordination states, typically forming four-, five-, or six-coordinate complexes. The ligands occupying the axial positions (perpendicular to the porphyrin plane) are critical in determining the electronic structure, spin state, and reactivity of the iron center. rsc.orgresearchgate.net

The preparation of these adducts typically involves the reaction of a four-coordinate this compound precursor, such as an iron(III) porphyrin chloride or perchlorate, with the desired axial ligand(s). researchgate.netnih.gov Stable six-coordinate, low-spin iron(III) complexes have been isolated by reacting an iron(III) octaethylporphyrin precursor with bidentate nitrogenous ligands like 1,4-diazabicyclo[2.2.2]octane (DABCO) or 4,4'-bipyridine. researchgate.net

The synthesis of mixed-ligand complexes, where two different ligands occupy the axial positions, can be achieved through careful control of reaction stoichiometry. For instance, the reaction of [Fe(TMP)(OClO₃)] with a combination of a strong π-acceptor ligand (4-cyanopyridine) and a π-donating ligand (imidazole) leads to the formation of a stable mixed-ligand complex. nih.gov The stability of such complexes can be enhanced by synergic bonding between the two distinct axial ligands. nih.gov The nature of the axial ligand, including its ability to participate in hydrogen bonding, can alter the spin state of the iron and the strength of the metal-ligand bond. rsc.org

| This compound Precursor | Axial Ligand(s) | Resulting Complex Type | Key Feature |

| [OEPFe]ClO₄ | DABCO | Six-coordinate | Low-spin Fe(III) |

| [OEPFe]ClO₄ | 4,4'-Bipyridine | Six-coordinate | Low-spin Fe(III) |

| [Fe(TMP)]ClO₄ | 4-Cyanopyridine & Imidazole (B134444) | Six-coordinate (mixed) | Synergic bonding stabilization |

This table summarizes the preparation of various multi-coordinate this compound complexes from common precursors and selected axial ligands.

Synthetic Routes to Distorted and Nonplanar this compound Conformations

The planar conformation of the porphyrin macrocycle is not rigid and can be significantly distorted by steric strain. The introduction of bulky substituents at the peripheral meso- or β-positions, or modifications within the porphyrin core, can force the macrocycle to adopt nonplanar conformations such as ruffled, saddled, domed, or waved geometries. These distortions have a profound impact on the electronic and chemical properties of the this compound, influencing its redox potential, axial ligand binding, and catalytic activity.

A primary strategy to induce nonplanar distortion is the synthesis of sterically crowded porphyrins. The synthesis of dodecasubstituted porphyrins, where all eight β-pyrrolic positions and all four meso-positions are functionalized, represents a powerful method to create highly distorted macrocycles. One targeted approach involves the reaction of unsymmetrical 3,4-difunctionalized pyrroles with sterically demanding aldehydes. acs.orgnih.govchemrxiv.org This method can lead to the selective formation of type I porphyrin isomers, as this arrangement minimizes the steric strain from peri-interactions between bulky adjacent substituents. acs.orgnih.govchemrxiv.org For example, the condensation of a pyrrole precursor bearing both a methyl and a phenyl group at the 3- and 4-positions with a bulky aldehyde can yield a dodecasubstituted porphyrin with a defined, nonplanar structure. acs.org

Another effective method for creating distorted ferroporphyrins involves the introduction of bulky groups at the meso-positions. The synthesis of meso-tetrakis(pentafluorophenyl)porphyrin (H₂TPPF₂₀) and its subsequent metallation with iron is a well-established route to a highly saddled this compound. The synthesis of the free-base porphyrin can be achieved through a microwave-assisted, solventless reaction of pyrrole and pentafluorobenzaldehyde (B1199891) with silica (B1680970) gel acting as a solid support. cuny.edu This "green" chemistry approach offers a more environmentally friendly alternative to traditional methods. The subsequent insertion of iron can be accomplished by reacting the porphyrin with iron(II) chloride in a suitable solvent like acetonitrile (B52724) at elevated temperatures. nih.gov The resulting Fe(TPP)F₂₀Cl complex exhibits a significantly saddled conformation due to the steric hindrance between the bulky pentafluorophenyl groups.

Furthermore, the degree of distortion can be modulated by varying the substituents on the meso-phenyl rings. A series of substituted tetraphenylporphyrin (B126558) iron chloride complexes, [RTPPFe(III)Cl], where R represents various ortho- or para-substituents on the phenyl rings (e.g., -NO₂, -Cl, -CH₃, -OCH₃), have been synthesized to study the electronic and steric effects on the porphyrin structure. mdpi.comnih.gov A one-pot mixed-solvent method, utilizing a mixture of propionic acid, glacial acetic acid, and m-nitrotoluene, has been shown to be an efficient route for the synthesis of these compounds, offering higher yields and shorter reaction times compared to the traditional two-step Adler method. mdpi.comnih.govnih.gov The introduction of bulky ortho-substituents, in particular, can lead to significant out-of-plane distortions of the porphyrin core.

The table below summarizes some synthetic methodologies for obtaining distorted ferroporphyrins.

| Synthetic Strategy | Precursors | Resulting this compound Type | Key Features of the Method |

| Dodecasubstitution | Unsymmetrical 3,4-difunctionalized pyrroles, sterically demanding aldehydes | Highly substituted, nonplanar porphyrins (e.g., Type I isomers) | Targeted synthesis, minimizes steric strain, avoids isomer separation. acs.orgnih.govchemrxiv.org |

| Meso-substitution with bulky groups | Pyrrole, pentafluorobenzaldehyde, iron(II) chloride | Saddled ferroporphyrins (e.g., Fe(TPP)F₂₀Cl) | Can be performed using microwave-assisted solventless synthesis. cuny.edunih.gov |

| Substitution on meso-phenyl rings | Substituted benzaldehydes, pyrrole, iron salts | Modulated distortion based on substituent size and position | One-pot mixed-solvent method for improved yields and reaction times. mdpi.comnih.gov |

Immobilization and Hybrid Material Integration of Ferroporphyrins

The immobilization of ferroporphyrins onto solid supports and their integration into hybrid materials are crucial for their practical application in areas such as catalysis, sensing, and materials science. Immobilization can prevent the aggregation and deactivation of the this compound units, facilitate their separation from reaction mixtures, and enhance their stability and reusability.

Several strategies have been developed for the immobilization of ferroporphyrins, including covalent bonding, adsorption, and encapsulation. Covalent attachment provides a robust method for anchoring ferroporphyrins to a support. For instance, "click" chemistry has been employed to immobilize metalloporphyrins onto the surface of silica-coated iron oxide nanoparticles. medchemexpress.com This involves functionalizing the silica surface with an azide (B81097) group and preparing a mono-alkyne-functionalized porphyrin, which can then be covalently linked via a copper-catalyzed azide-alkyne cycloaddition.

Adsorption is another common technique where ferroporphyrins are immobilized onto a surface through non-covalent interactions such as van der Waals forces, π-π stacking, or electrostatic interactions. Materials with large surface areas, such as graphene and carbon nanotubes, are excellent supports for the adsorption of ferroporphyrins. The aromatic core of the porphyrin can interact strongly with the graphitic surface of these carbon nanomaterials. nih.gov

Encapsulation involves entrapping this compound molecules within the pores or matrix of a host material. The sol-gel method is a versatile technique for encapsulating ferroporphyrins in silica matrices. frontierspecialtychemicals.com This process involves the hydrolysis and condensation of silica precursors, such as tetraethylorthosilicate (TEOS), in the presence of the this compound, leading to the formation of a porous silica network with the this compound molecules physically entrapped within.

The integration of ferroporphyrins into hybrid materials has led to the development of advanced functional materials with tailored properties.

Polymer-Ferroporphyrin Hybrids: Ferroporphyrins can be incorporated into polymeric materials either by polymerization of a porphyrin-containing monomer or by blending the this compound with a pre-formed polymer. These hybrid materials have shown promise in various applications, including as catalysts and sensing materials. researchgate.net

This compound-Based Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. By using a porphyrin derivative functionalized with coordinating groups (e.g., carboxylates) as the organic linker, it is possible to synthesize porphyrin-based MOFs. nih.gov A solvothermal method involving the reaction of a tetracarboxyphenylporphyrin (TCPP) with a metal salt, such as cobalt nitrate, can yield a porphyrin-based MOF. nih.gov These materials combine the properties of the this compound with the high surface area and tunable porosity of the MOF.

This compound-Carbon Nanomaterial Hybrids: Ferroporphyrins can be non-covalently or covalently attached to carbon nanotubes (CNTs) and graphene. The resulting hybrid materials exhibit interesting electronic properties and have been explored for applications in electronics and sensing. For example, ruthenium porphyrins have been coordinated to aminopyridine-functionalized single-walled carbon nanotubes.

The following table provides an overview of different hybrid materials incorporating ferroporphyrins and their synthetic methods.

| Hybrid Material | Immobilization/Integration Method | Example of Synthesis | Potential Applications |

| This compound-Polymer Composite | Blending or polymerization | Mixing a this compound with a polymer solution and casting a film. | Catalysis, sensing. researchgate.net |

| This compound-Silica Nanoparticles | Covalent bonding via "click" chemistry | Reaction of azide-functionalized silica with alkyne-modified porphyrin. medchemexpress.com | Biocatalysis, magnetic separation. |

| This compound@Silica | Encapsulation (sol-gel method) | Hydrolysis and condensation of TEOS in the presence of the this compound. frontierspecialtychemicals.com | Heterogeneous catalysis. |

| This compound-Based MOF | Solvothermal synthesis | Reaction of a carboxyphenyl-functionalized porphyrin with a metal salt in a high-boiling solvent. nih.gov | Gas storage, catalysis. |

| This compound-Graphene Hybrid | Non-covalent adsorption | Sonication of graphene with a this compound solution. | Electronics, sensing. nih.gov |

| This compound-Carbon Nanotube Composite | Covalent or non-covalent attachment | Functionalization of CNTs followed by reaction with a porphyrin derivative. | Molecular electronics. |

Advanced Spectroscopic Characterization of Ferroporphyrin Complexes

Electronic Absorption and Resonance Raman Spectroscopy of Ferroporphyrins

Electronic absorption and resonance Raman spectroscopy are powerful tools for probing the π-electron system and vibrational characteristics of ferroporphyrins.

The electronic absorption spectra of ferroporphyrins are distinguished by two primary features originating from π-π* transitions within the porphyrin macrocycle. The most prominent feature is the Soret band, an intense absorption typically observed in the near-ultraviolet region (around 400 nm). A second, much weaker set of absorptions, known as the Q-bands, appears in the visible region (between 500 and 700 nm).

The Soret band arises from a strongly allowed transition to the second excited state (S2), while the Q-bands result from a quasi-forbidden transition to the first excited state (S1). The significant difference in their intensities is a hallmark of the porphyrin electronic structure.

These characteristic bands are highly sensitive to the chemical environment of the ferroporphyrin. Factors that can influence the position and intensity of the Soret and Q-bands include:

Axial Ligands: The nature of the ligands coordinated to the iron center directly impacts the electronic distribution within the complex, causing shifts in the absorption maxima.

Solvent Polarity: The polarity of the solvent can perturb the energy levels of the porphyrin's molecular orbitals, leading to solvatochromic shifts.

Peripheral Substituents: Modifications to the substituent groups on the periphery of the porphyrin ring can alter the electronic properties of the macrocycle, thereby affecting the energy of the π-π* transitions.

Oxidation and Spin State of Iron: Changes in the iron's oxidation state (e.g., Fe(II) vs. Fe(III)) and spin state (high-spin vs. low-spin) modify the metal-porphyrin interaction, which is reflected in the electronic spectrum.

| Compound | Axial Ligand(s) | Solvent | Soret Band (λmax, nm) | Q-Band(s) (λmax, nm) |

|---|---|---|---|---|

| Fe(III)-tetraphenylporphyrin (FeTPP) | Cl- | Dichloromethane | ~418 | ~512, 575 |

| Fe(III)-protoporphyrin IX (Hemin) | Cl- | Dimethyl sulfoxide | ~404 | ~510, 540, 630 |

| Fe(II)-protoporphyrin IX (Heme) | None (4-coordinate) | Aqueous buffer | ~398 | ~556 |

| Fe(II)-porphyrin (FeP) | None (4-coordinate) | Theoretical | ~370-390 | Not prominent |

Resonance Raman (RR) spectroscopy is a highly selective technique for examining the vibrational modes of the porphyrin macrocycle. By tuning the laser excitation wavelength to coincide with an electronic absorption band (typically the Soret or Q-bands), the vibrational modes of the chromophore are selectively enhanced.

The resulting RR spectrum provides a detailed vibrational fingerprint of the this compound complex. Certain vibrational frequencies are well-established as "marker bands" that are sensitive to the structural properties of the porphyrin core. These correlations are invaluable for deducing structural information in complex environments, such as within proteins.

Key structural correlations include:

Core Size: Several high-frequency skeletal modes of the porphyrin (typically above 1450 cm⁻¹) exhibit a linear dependence on the size of the central core, often measured as the distance from the center of the porphyrin to the pyrrole (B145914) nitrogen atoms (Ct-N). These frequencies shift to lower values as the core expands, which can be correlated with changes in the iron's spin state (e.g., high-spin iron has a larger ionic radius and leads to core expansion).

Axial Ligand Vibrations: In addition to the porphyrin modes, the Fe-ligand stretching vibrations can often be observed in the low-frequency region of the RR spectrum, providing direct information about the coordination environment of the iron center.

Magnetic Resonance Techniques for this compound Analysis

Magnetic resonance techniques, including Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR), are indispensable for probing the paramagnetic iron center and its immediate surroundings.

EPR spectroscopy is a technique that detects transitions between electron spin energy levels in the presence of a magnetic field. It is exclusively sensitive to species with unpaired electrons, making it an ideal tool for studying most this compound complexes, which are often paramagnetic.

The EPR spectrum is characterized by its g-values, which are a measure of the magnetic moment of the unpaired electrons. The g-tensor provides detailed information about the electronic ground state and the spin state of the iron center.

High-Spin Ferric (Fe(III), S=5/2): These complexes typically exhibit a strong signal at g ≈ 6 and another at g ≈ 2. This arises from the zero-field splitting of the sextet ground state.

Low-Spin Ferric (Fe(III), S=1/2): These complexes show highly anisotropic EPR spectra with three distinct g-values. The specific values depend on the nature and orientation of the axial ligands and can be used to determine the electronic ground state configuration, such as (dₓᵧ)²(dₓ₂,dᵧ₂)³ or (dₓ₂,dᵧ₂)⁴(dₓᵧ)¹. For example, a complex with a (dₓᵧ)¹ ground state might show g-values around g⊥ = 2.49 and g∥ = 1.6. nih.gov

Intermediate-Spin Ferric (Fe(III), S=3/2): This less common spin state gives rise to characteristic signals, for instance with g-values of 5.21, 4.25, and 2.07. nih.gov

NMR spectroscopy probes the nuclear spin states of atoms within a molecule. While the paramagnetism of the iron center in ferroporphyrins can lead to significant line broadening, it also provides unique structural and dynamic information through hyperfine interactions. The unpaired electrons on the iron cause large shifts in the resonance frequencies of nearby nuclei, known as paramagnetic or hyperfine shifts.

These shifts are highly sensitive to the distance and geometric relationship between the nucleus and the paramagnetic iron center. By analyzing the pattern of these shifts, particularly for the protons of the porphyrin macrocycle and the coordinated axial ligands, one can:

Map the spin density distribution across the complex.

Determine the nature and orientation of axial ligands.

Investigate dynamic processes such as ligand exchange or conformational changes of the porphyrin ring.

The temperature dependence of the paramagnetic shifts can also be analyzed to gain insight into the magnetic susceptibility and electronic structure of the complex.

Mössbauer Spectroscopy for Iron Oxidation and Spin States

Mössbauer spectroscopy is a nuclear technique that probes the subtle shifts in the energy levels of an atomic nucleus in response to its local chemical environment. For ferroporphyrins, ⁵⁷Fe Mössbauer spectroscopy is uniquely capable of providing precise information about the oxidation and spin state of the iron atom. The two primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEₐ).

Isomer Shift (δ): This parameter is a measure of the s-electron density at the iron nucleus. It is highly sensitive to the oxidation state of the iron. Ferrous (Fe(II)) complexes generally exhibit larger, more positive isomer shifts compared to ferric (Fe(III)) complexes due to reduced s-electron density at the nucleus caused by greater d-electron shielding. The spin state also has an influence, with low-spin states typically showing lower isomer shifts than high-spin states for the same oxidation state. nih.gov

Quadrupole Splitting (ΔEₐ): This parameter arises from the interaction between the nuclear quadrupole moment and the surrounding electric field gradient (EFG). The magnitude of the quadrupole splitting reflects the symmetry of the electron charge distribution and the ligand field around the iron nucleus. It is therefore highly sensitive to both the spin state and the coordination geometry. For instance, high-spin Fe(II) complexes often exhibit very large quadrupole splittings (ΔEₐ > 2.0 mm/s), whereas low-spin Fe(II) complexes show smaller splittings. nih.govelsevierpure.com Conversely, low-spin Fe(III) complexes tend to have larger quadrupole splittings than their high-spin Fe(III) counterparts. nih.gov

| Iron State | Spin State (S) | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) |

|---|---|---|---|

| Fe(II) | High-Spin (S=2) | 0.9 - 1.3 | 2.0 - 4.25 |

| Fe(II) | Low-Spin (S=0) | -0.1 - 0.2 | 0.2 - 1.9 |

| Fe(III) | High-Spin (S=5/2) | ~0.4 | 0.5 - 1.1 |

| Fe(III) | Low-Spin (S=1/2) | ~0.2 | 1.5 - 3.5 |

Note: Values are approximate and can vary based on specific ligands and environmental conditions.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) Studies

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the electronic and geometric structure of this compound complexes. It provides element-specific information about the central iron atom and its immediate coordination environment. XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.orgxrayabsorption.org

XANES analysis of ferroporphyrins, particularly at the iron K-edge, offers insights into the oxidation state and coordination geometry of the iron center. The pre-edge features in the spectra correspond to 1s → 3d transitions, and their intensity and energy can reveal details about the symmetry of the metal site. For instance, studies on various iron(III)-porphyrin complexes like iron(III)-tetraphenylporphyrin (FeTPP) have shown that the spectral shapes of the Fe K XANES region differ based on the peripheral substituents on the porphyrin ring. researchgate.net This indicates that electron-withdrawing groups on the meso-phenyl rings can influence the positive charge of the central Fe(III) ion. researchgate.net

Soft X-ray absorption spectroscopy at the metal L-edges (2p → 3d transitions) and the nitrogen K-edge (1s → 2p transitions) provides complementary information on metal-ligand delocalization. ims.ac.jprsc.org The intensity of the L-edge spectrum quantifies the amount of metal d-character in the unoccupied valence orbitals of the complex. nih.gov For example, the L-edge spectrum of a ferric complex like [FeIII(tpp)(ImH)2]Cl is shifted to a higher energy compared to a ferrous complex, reflecting the increased effective nuclear charge (Zeff) of the ferric ion. nih.gov N K-edge XAS can directly probe the electronic structures of the ligand nitrogen atoms. Studies comparing iron protoporphyrin IX (FePPIX) and cobalt protoporphyrin IX (CoPPIX) have shown that the C=N π* peaks in the N K-edge spectra are sensitive to the central metal's electronic configuration and spin multiplicity. ims.ac.jprsc.org

EXAFS provides quantitative information about the local structure around the absorbing atom, including coordination numbers, bond distances, and the degree of local disorder (Debye-Waller factor). mpg.deuu.nl The technique relies on the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. mpg.de Analysis of the EXAFS region can yield precise metrical details of the iron's coordination sphere. For example, in models of horseradish peroxidase, EXAFS data has been used to determine the structural details of the active site in high-valent iron porphyrin intermediates. researchgate.net

Table 1: Selected XAS and EXAFS Findings for this compound Analogs

| Compound/System | Technique | Edge | Key Finding | Reference |

| Iron(III)-tetraphenylporphyrin (FeTPP) | XANES | Fe K-edge | Spectral shape is sensitive to peripheral substituents, indicating influence on the Fe(III) ion's positive charge. | researchgate.net |

| Iron Protoporphyrin IX (FePPIX) | XAS | N K-edge | C=N π* peaks reflect the electronic configuration and spin multiplicity of the central iron. | ims.ac.jprsc.org |

| [FeIII(tpp)(ImH)2]Cl | XAS | Fe L-edge | Spectrum shifts to higher energy (709.2 eV max) compared to ferrous species, with a prominent low-energy feature (706.1 eV) characteristic of low-spin ferric species. | nih.gov |

| Horseradish Peroxidase Models | EXAFS | Fe K-edge | Provides metrical details (bond lengths, coordination numbers) of the iron active site in high-valent intermediates. | researchgate.net |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy and its more advanced counterpart, Fourier Transform Infrared (FTIR) spectroscopy, are essential techniques for identifying the functional groups and characterizing the bonding within this compound molecules. wikipedia.orglibretexts.org These methods measure the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org The resulting spectrum provides a unique "vibrational fingerprint" of the molecule. nih.gov

The insertion of an iron atom into the porphyrin free base macrocycle leads to distinct and identifiable changes in the IR spectrum. One of the most significant changes is the disappearance of the N-H stretching vibration, typically found around 3320-3400 cm⁻¹, and the N-H bending frequency near 960 cm⁻¹. researchgate.net Concurrently, new bands corresponding to the Fe-N stretching vibration appear in the far-infrared region, generally between 400-500 cm⁻¹. researchgate.net

The vibrational frequencies of the porphyrin macrocycle itself are also sensitive to the central metal ion and the peripheral substituents. Bands related to C=C and C=N stretching within the porphyrin ring are prominent in the 1400-1650 cm⁻¹ region. nih.gov The presence of specific substituents, such as a nitro (NO₂) group, introduces characteristic vibrations. For instance, in metallo-2-nitro-tetraphenylporphyrins, bands attributed to the symmetric and asymmetric stretching of the NO₂ group are observed at 1323–1339 cm⁻¹ and 1516–1526 cm⁻¹, respectively. nih.gov These specific bands can act as markers for identifying particular substitutions on the porphyrin frame. nih.gov FTIR spectroscopy, often used with an Attenuated Total Reflection (ATR) module, allows for high-resolution analysis of solid or liquid samples with minimal preparation. nih.govwikipedia.org

Table 3: Characteristic Infrared Vibration Frequencies for Porphyrins and Ferroporphyrins (cm⁻¹)

| Vibrational Mode | Free Base Porphyrin (Approx. cm⁻¹) | This compound (Approx. cm⁻¹) | Significance | Reference |

| N-H Stretch | 3320 - 3400 | Absent | Disappearance confirms metal insertion. | researchgate.net |

| N-H Bend | ~960 | Absent | Disappearance confirms metal insertion. | researchgate.net |

| Fe-N Stretch | Absent | 400 - 500 | Appearance confirms metal-ligand bond formation. | researchgate.net |

| C=C / C=N Ring Stretch | 1400 - 1650 | 1400 - 1650 | Sensitive to metalation and substitution. | nih.gov |

| NO₂ Asymmetric Stretch | N/A | 1516 - 1526 | Marker band for NO₂ substituent. | nih.gov |

| NO₂ Symmetric Stretch | N/A | 1323 - 1339 | Marker band for NO₂ substituent. | nih.gov |

Electronic Structure and Quantum Chemical Studies of Ferroporphyrins

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone in the computational study of ferroporphyrins due to its favorable balance of accuracy and computational cost. rsc.org It has been extensively applied to investigate the ground state properties of these molecules, providing significant insights into their electronic and geometric structures.

A critical aspect of ferroporphyrin chemistry is the close energetic proximity of different spin states, which can be influenced by the iron oxidation state, axial ligation, and the surrounding environment. For instance, Fe(II) porphyrins can exist in singlet, triplet, and quintet spin states, while Fe(III) porphyrins can adopt doublet, quartet, and sextet states. usu.edu The accurate prediction of the ground spin state and the energetics of spin crossover are significant challenges for computational methods. rsc.org

DFT studies have shown that the choice of exchange-correlation functional is crucial for obtaining reliable spin-state energetics. nih.gov Double-hybrid functionals, such as B2PLYP-D3, have demonstrated high accuracy in predicting the ground states of various iron porphyrin complexes. rsc.org In contrast, some hybrid functionals with a reduced amount of exact exchange have been found to artificially overstabilize the intermediate spin state in Fe(III) porphyrins. rsc.orgrsc.org

Research has also highlighted the importance of including environmental effects, such as crystal packing, in accurately modeling spin-state energetics in the solid state. rsc.orgchemrxiv.org These effects can be partitioned into direct and structural components, with their relative importance varying between different this compound systems. rsc.org For example, in an isolated Fe(II)-porphyrin model, the quintet state was found to be the ground state, which is contrary to the triplet ground state often observed in the crystalline form, suggesting a significant influence of the crystal environment. rsc.org

Table 1: Representative DFT Calculated Spin State Energy Differences (kcal/mol) for this compound Models

| System | Spin States | Energy Difference (kcal/mol) | Computational Method | Reference |

| Fe(II)-porphyrin | Quintet vs. Triplet | 11.0 | B97-D3/def2-TZVPP | rsc.org |

| [FeP]+ with O | Low-spin (S=1/2) | Lowest Energy State | OPBE/LANL2DZ | nih.gov |

| [FeP]+ with CO | Low-spin (S=0) | Lowest Energy State | OPBE/LANL2DZ | nih.gov |

| [FeP]+ with O2 | High-spin (S=5/2) | Lowest Energy State | OPBE/LANL2DZ | nih.gov |

| [FeP]+ with N2 | Intermediate-spin (S=3/2) | Lowest Energy State | OPBE/LANL2DZ | nih.gov |

Note: Positive energy difference indicates the first listed spin state is higher in energy.

The geometry of the this compound macrocycle, particularly the coordination environment of the iron center, is intimately linked to its electronic properties and reactivity. DFT-based geometry optimization is a standard procedure to obtain accurate molecular structures. researchgate.netmdpi.com A key structural parameter that has been extensively studied is the Fe-N bond length, which is highly sensitive to the spin state of the iron. rsc.org

Generally, higher spin states are associated with longer Fe-N bond distances. rsc.org For example, in Fe(II)-porphyrin, the optimized Fe-N distance is significantly longer in the quintet state compared to the triplet state. rsc.org This structural change plays a crucial role in the energetics of spin crossover. The planarity of the porphyrin ring can also be distorted into various non-planar conformations, such as saddled (sad), ruffled (ruf), and domed (dom) structures, which can be influenced by peripheral substituents and the axial ligands. researchgate.net

Table 2: DFT Optimized Fe-N Bond Lengths (Å) for Different Spin States of an Fe(II)-Porphyrin Model

| Spin State | Fe-N Bond Length (Å) | Computational Method | Reference |

| Triplet | 1.989 | PBE0 | rsc.org |

| Quintet | 2.053 | PBE0 | rsc.org |

DFT calculations provide valuable information about the electronic configuration and the nature of molecular orbitals in ferroporphyrins. usu.eduumb.edu The energies and compositions of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are critical for understanding the chemical reactivity and spectroscopic properties of these complexes. umb.eduosf.io

In a typical this compound, the frontier orbitals are a mix of iron 3d orbitals and porphyrin π-orbitals. usu.eduumb.edu The relative ordering and energy levels of these orbitals are sensitive to the spin state and the nature of the axial ligands. For instance, in Fe(II)-tetraphenylporphyrin (FeTPP), the occupied 3d-like orbitals (b2g(dxy), a1g(dz2), and 1eg(dπ)) are situated above the porphyrin a2u orbital. umb.edu The analysis of molecular orbitals helps in rationalizing the bonding interactions and the electronic transitions observed in absorption spectra. osf.ionih.gov

Table 3: Character of Frontier Molecular Orbitals in Fe(II)-tetraphenylporphyrin (FeTPP)

| Orbital | Character | Contribution |

| HOMO | Porphyrin π (a2u) | Majorly porphyrin-based |

| LUMO | Porphyrin π* (2eg) | Majorly porphyrin-based |

| Occupied d-orbitals | Fe 3d | b2g(dxy), a1g(dz2), 1eg(dπ) |

| Unoccupied d-orbital | Fe 3d | b1g(dx2-y2) |

Ab Initio and Multireference Approaches for Excited States and Reactivity

While DFT is a powerful tool for ground-state properties, the description of excited states and certain aspects of reactivity in ferroporphyrins often requires more sophisticated ab initio methods, particularly those that can handle the multireference character of the electronic wavefunction. mdpi.com This is especially true for systems with nearly degenerate orbitals, which are common in transition metal complexes.

Methods such as the complete active space self-consistent field (CASSCF) followed by second-order perturbation theory (CASPT2) are employed to study the electronic structures of both ground and excited states. mdpi.com These methods are crucial for accurately describing the complex electronic states that arise from the interaction of the iron d-orbitals with the porphyrin π-system. For instance, studies on iron(II) porphyrin complexes have shown that the wavefunctions of low-lying singlet states can have a complex, multideterminantal character, making their description by single-reference methods like DFT challenging. mdpi.com

Computational Insights into Ligand Field Theory and Metal-Ligand Interactions

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes by considering the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. wikipedia.org Computational methods offer a quantitative way to probe these interactions in ferroporphyrins.

DFT calculations can be used to quantify the strength of metal-ligand bonds and to analyze the nature of the bonding (σ-donation, π-donation, and π-backbonding). youtube.com The energies of the d-orbitals are split by the ligand field, and the magnitude of this splitting (Δ) determines the spin state of the complex. rsc.org Computational studies can predict this splitting and rationalize the spectrochemical series for different ligands. For example, calculations have shown that anionic ligands generally bind more strongly to the iron(III) center in ferriprotoporphyrin IX than neutral ligands. wikipedia.org The interaction between the iron and the porphyrin ring itself is also a key aspect, with the porphyrin acting as a tetradentate ligand.

Table 4: Calculated Ligand Field Splitting Trends in Metal Complexes

| Metal Ion | Ligand Type | Relative Ligand Field Splitting |

| Fe(II)/Fe(III) | Strong-field (e.g., CN-) | Large Δ |

| Fe(II)/Fe(III) | Weak-field (e.g., H2O) | Small Δ |

Molecular Dynamics Simulations for this compound Dynamics and Interactions

While quantum chemical methods provide detailed electronic structure information for static systems, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of ferroporphyrins and their interactions with the environment over time. nih.govmdpi.com MD simulations treat the molecule as a classical system and use force fields to describe the interactions between atoms. nih.gov

MD simulations have been used to study a variety of phenomena involving ferroporphyrins. For example, they have been employed to investigate the conformational dynamics of the porphyrin macrocycle, revealing distortions such as saddling and ruffling. researchgate.net In the context of heme proteins, MD simulations can elucidate the role of the protein environment in modulating the properties and reactivity of the this compound cofactor. nih.gov They can also be used to study the binding and unbinding of ligands to the iron center and to calculate binding free energies. The parameters for the force fields used in MD simulations of metalloproteins are often derived from quantum mechanical calculations to ensure their accuracy. nih.gov

Table 5: Applications of Molecular Dynamics Simulations to this compound Systems

| Application | Key Insights |

| Enzyme Catalysis | Understanding the role of active-site residues in porphyrin distortion. nih.gov |

| Ligand Binding | Simulating the pathway and energetics of ligand association and dissociation. |

| Conformational Analysis | Characterizing the flexibility and non-planar distortions of the porphyrin ring. researchgate.net |

| Protein-Heme Interactions | Elucidating the influence of the protein matrix on heme properties. nih.gov |

Theoretical Prediction of Spectroscopic Features and Comparison with Experimental Data

Quantum chemical calculations have become an indispensable tool for predicting and interpreting the complex spectroscopic features of ferroporphyrins. By modeling the electronic structure, these theoretical approaches provide detailed insights into the nature of electronic transitions, which manifest as distinct features in various forms of spectroscopy. Methods such as Time-Dependent Density Functional Theory (TD-DFT) have proven particularly effective in simulating electronic absorption (UV-Vis) and Magnetic Circular Dichroism (MCD) spectra, allowing for a direct and detailed comparison with experimental data. nih.govnih.govresearchgate.net This synergy not only validates the theoretical models but also provides a deeper understanding of the ground and excited state properties of these vital molecules.

Prediction of UV-Visible Absorption Spectra

The electronic absorption spectra of ferroporphyrins are characterized by two main features: an extremely intense band in the near-UV region, known as the Soret or B band, and a series of weaker bands in the visible region, called Q bands. jhuapl.edu These arise from π→π* electronic transitions within the porphyrin macrocycle. mdpi.com

Theoretical simulations, particularly using TD-DFT and simplified TD-DFT (sTDDFT) approaches, can accurately predict the energies and intensities of these bands. mdpi.comnih.gov For instance, studies on iron(II) porphyrin (FeP) and its analogue iron(II) tetrabenzoporphyrin (FeTBP) using sTDDFT with the long-range corrected CAM-B3LYP functional predict the most intense Soret band to be in the 370–390 nm region. mdpi.comnih.gov These calculations assign the Soret band to electronic transitions from the highest occupied molecular orbital (HOMO) and HOMO–1 to the lowest unoccupied molecular orbital (LUMO) and LUMO+1. mdpi.com

Table 1: Comparison of Theoretical and Experimental UV-Vis Spectral Data for Iron(II) Tetrabenzoporphyrin (FeTBP) in DMF Solvent

| Band | Theoretical λmax (nm) (sTDDFT/CAM-B3LYP) | Experimental λmax (nm) | Primary Electronic Transitions |

| Soret | ~390 | ~400 | HOMO, HOMO-1 → LUMO, LUMO+1 |

| Q | ~635 | ~650 | Transitions involving frontier molecular orbitals |

Data sourced from studies by Lyubimov et al. mdpi.com

Prediction of Magnetic Circular Dichroism (MCD) Spectra

MCD spectroscopy, which measures the differential absorption of left and right circularly polarized light in a magnetic field, is a powerful probe of the electronic structure of paramagnetic systems, including many this compound complexes. rsc.org The resulting spectra can be complex, but theoretical calculations provide a robust framework for their interpretation.

Computational methods based on TD-DFT and advanced wave-function-based approaches can simulate MCD spectra with remarkable accuracy. nih.govrsc.org These calculations can predict the sign and magnitude of the Faraday A, B, and C terms that constitute the MCD spectrum, allowing for the unambiguous assignment of observed spectral features. A key advantage is the ability to resolve and assign transitions that overlap in conventional absorption spectra.

A detailed study on a mononuclear iron(IV)-oxo complex demonstrated the exceptional agreement between experimental and computed MCD spectra. rsc.org The calculations not only reproduced the excitation energies and MCD signs of the key transitions but also accurately modeled their temperature-dependent intensity variations. This allowed for definitive assignments of ligand-field transitions and oxo-to-metal charge transfer bands, providing deep insight into the electronic configuration of the high-valent iron center. rsc.org

Table 2: Assignment of Selected Experimental MCD Bands for a Mononuclear Iron(IV)-Oxo Complex Based on Theoretical Calculations

| Experimental Band Position (cm-1) | Calculated Energy (cm-1) | Calculated MCD Sign | Assignment (Transition) |

| ~12,500 | 12,580 | Positive (+) | dxy → dxz, dyz |

| ~15,600 | 15,320 | Positive (+) | πv(O) → dxz, dyz |

| ~21,000 | 20,970 | Negative (-) | πh(O) → dxz, dyz |

Data interpreted from research by Bell et al. rsc.org

The successful application of quantum chemical methods extends beyond UV-Vis and MCD spectroscopy. Ab initio calculations are also used to interpret data from paramagnetic ¹H-NMR and Mössbauer spectroscopy, helping to correlate spectral parameters with specific features of the this compound's magneto-structural properties, such as the zero-field splitting (ZFS) parameters. chemrxiv.org The consistency between calculated electronic properties and experimental observations across multiple spectroscopic techniques reinforces the validity of the theoretical models and our understanding of the electronic structure of ferroporphyrins. chemrxiv.orgresearchgate.net

Redox Chemistry and Electron Transfer Mechanisms Involving Ferroporphyrins

Electrochemistry of Ferroporphyrins: Cyclic Voltammetry and Controlled Potential Techniques

Electrochemical methods are powerful tools for investigating the redox behavior of ferroporphyrins. Cyclic voltammetry (CV) and controlled potential techniques provide quantitative data on the thermodynamics and kinetics of electron transfer processes. In a typical CV experiment, the potential applied to an electrode immersed in a solution containing the ferroporphyrin is swept linearly with time, and the resulting current is measured. This allows for the determination of formal redox potentials, which correspond to the potentials at which the oxidized and reduced forms of the this compound are in equilibrium.

Characterization of Oxidation and Reduction Potentials

The oxidation and reduction potentials of ferroporphyrins are key thermodynamic parameters that dictate their electron-donating or -accepting capabilities. These potentials are a measure of the tendency of the iron center or the porphyrin macrocycle to gain or lose electrons. The Fe(III)/Fe(II) redox couple is a common and biologically relevant transition. However, the porphyrin ring itself can also be oxidized or reduced, leading to the formation of porphyrin π-cation radicals or anions.

The standard reduction potential (E°) is a fundamental property of a specific redox couple measured under standard conditions. Variations in the molecular structure and the surrounding medium can significantly alter these potentials. For instance, the redox potentials of iron tetraphenylporphyrin (B126558) complexes have been studied extensively, revealing the influence of various factors on their electrochemical behavior.

Table 1: Representative Redox Potentials of Selected this compound Complexes

| Compound | Redox Couple | E½ (V vs. SCE) | Solvent | Reference |

|---|---|---|---|---|

| Fe(TPP)Cl | Fe(III)/Fe(II) | -0.32 | CH2Cl2 | |

| Fe(TPP)(Im)2+ | Fe(III)/Fe(II) | -0.23 | Aqueous | |

| Fe(OEP)Cl | Fe(III)/Fe(II) | -0.38 | CH2Cl2 |

Note: Values can vary depending on experimental conditions such as solvent, electrolyte, and reference electrode.

Influence of Axial Ligands and Substituents on Redox Properties

The redox properties of ferroporphyrins are highly tunable through modifications to both the axial ligands coordinated to the iron center and the peripheral substituents on the porphyrin macrocycle.

Axial Ligands: Axial ligands play a dominant role in modulating the electronic structure and reactivity of the iron center. The nature of the axial ligand can significantly shift the Fe(III)/Fe(II) redox potential. Strong σ-donating ligands, for example, increase the electron density on the iron, making it easier to oxidize (a more negative reduction potential). Conversely, π-accepting ligands can stabilize the Fe(II) state, making reduction more favorable (a more positive reduction potential). Studies on iron(III) tetraphenylporphyrin with different axial anions have shown that the catalytic activity for CO2 reduction can be suppressed by certain ligands, highlighting the non-negligible effect of the axial ligand. The coordination of axial ligands like imidazole (B134444), phenolate, and thiolate has been shown to dramatically influence the electronic structure and subsequent reactivity.

Substituents: Electron-withdrawing or electron-donating substituents on the porphyrin ring also exert a significant influence on the redox potentials. Electron-withdrawing groups, such as nitro or cyano groups, make the porphyrin ring more electron-deficient. This makes it more difficult to remove an electron (oxidation) and easier to add an electron (reduction), resulting in a positive shift in the redox potentials. Conversely, electron-donating groups, like alkyl or methoxy (B1213986) groups, have the opposite effect, causing a negative shift in the redox potentials. A study on a series of iron porphyrin catalysts demonstrated a good correlation between the binding energy of the N 1s peak and the Fe(II/III) redox potential, indicating the electronic influence of the substituents.

Table 2: Effect of Phenyl Ring Substituents on the Fe(III)/Fe(II) Redox Potential of Fe(TPP)Cl Derivatives

| Substituent (R) | E½ (V vs. SCE) in CH2Cl2 |

|---|---|

| p-OCH3 | -0.35 |

| p-CH3 | -0.33 |

| H | -0.32 |

| p-Cl | -0.29 |

| p-CN | -0.25 |

Data derived from trends described in scientific literature. Actual values may vary.

Electron Transfer Pathways in this compound Systems

Electron transfer (ET) in systems involving ferroporphyrins can occur through either intramolecular or intermolecular pathways. The efficiency and rate of these processes are critical for the function of many biological systems and the performance of artificial catalytic cycles.

Intramolecular Electron Transfer Mechanisms

Intramolecular electron transfer occurs between a donor and an acceptor that are part of the same molecular entity. In the context of ferroporphyrins, this can involve electron transfer between the iron center and a redox-active group attached to the porphyrin periphery, or between the porphyrin macrocycle itself and an appended moiety. The rate of intramolecular ET is strongly dependent on the distance between the donor and acceptor, the driving force of the reaction, and the nature of the bridging linker. Studies have shown that the porphyrin ring, rather than the central metal ion, can dictate long-range electron transport. Ultrafast photodriven intramolecular electron transfer has been observed in zinc porphyrin-diiron hydrogenase model complexes, demonstrating rapid charge separation.

Proton-Coupled Electron Transfer (PCET) Processes in this compound Reactivity

Proton-coupled electron transfer (PCET) is a crucial mechanism in which an electron and a proton are transferred in a concerted or stepwise manner. PCET is fundamental to the reactivity of many metalloenzymes and is involved in a wide range of catalytic transformations. In this compound chemistry, PCET pathways are often invoked in reactions involving substrate activation, such as in the catalytic cycles of cytochrome P450 enzymes.

The thermodynamics of PCET reactions can be analyzed using a thermodynamic square scheme, which breaks down the process into individual proton transfer (pKa) and electron transfer (E°) steps. The concerted transfer of a proton and an electron (CPET) has been investigated in synthetic heme models, where the kinetics of the reaction provide evidence for this mechanism. Theoretical and computational methods have been developed to model electrochemical PCET, providing expressions for rate constants and current densities as a function of applied potential. These models are essential for interpreting experimental data, such as Tafel slopes and kinetic isotope effects. The reactivity of ferroporphyrins in processes like the hydrogen evolution reaction can involve intermediates where a porphyrin nitrogen atom acts as an internal base, highlighting the integrated role of the macrocycle in PCET.

Spin State Dependence of Electron Transfer Rates in Ferroporphyrins

The spin state of the central iron atom in ferroporphyrins plays a crucial role in dictating the kinetics and thermodynamics of electron transfer reactions. The distribution of electrons in the d-orbitals, which differs between high-spin and low-spin configurations, directly influences the geometric and electronic structures of the complex. These differences, in turn, have profound effects on the key parameters governing electron transfer rates as described by Marcus theory: the reorganization energy (λ) and the driving force (ΔG°).

In general, low-spin iron(III) porphyrins are observed to undergo faster electron self-exchange than their high-spin counterparts. This phenomenon is primarily attributed to the smaller reorganization energies associated with the low-spin state. Electron transfer in a low-spin complex involves minimal structural rearrangement, as the electron is transferred to or from a non-bonding or weakly anti-bonding d-orbital, resulting in only slight changes in the iron-ligand bond lengths.

Conversely, high-spin iron(III) complexes experience more significant geometric changes upon reduction to iron(II). The electron is added to an anti-bonding d-orbital (e.g., dx²-y²), leading to a considerable elongation of the iron-nitrogen bonds within the porphyrin plane. This substantial structural reorganization contributes to a larger inner-sphere reorganization energy, which consequently slows down the rate of electron transfer.

Theoretical and experimental studies have consistently supported this trend. For instance, computational analyses of various this compound systems have quantified the differences in reorganization energies between spin states.

Calculated Reorganization Energies for this compound Electron Self-Exchange

| This compound Complex | Spin State | Inner-Sphere Reorganization Energy (λin) (kcal/mol) | Outer-Sphere Reorganization Energy (λout) (kcal/mol) | Total Reorganization Energy (λ) (kcal/mol) |

|---|---|---|---|---|

| [Fe(P)(Im)2]+ (P = porphine, Im = imidazole) | Low-Spin (S=1/2) | ~4.5 | ~7.0 | ~11.5 |

| [Fe(P)(H2O)2]+ | High-Spin (S=5/2) | ~12.0 | ~6.5 | ~18.5 |

Experimental Electron Self-Exchange Rate Constants for Iron Complexes

| Complex | Spin State Equilibrium | Electron Self-Exchange Rate Constant (kex) at 298 K (M-1s-1) | Enthalpy of Activation (ΔH‡) (kcal/mol) |

|---|---|---|---|

| [Fe(H2bip)3]2+/3+ (H2bip = 2,2'-bi(tetrahydro)pyrimidine) | High-Spin ⇌ Low-Spin | 1.1 x 105 | -2.1 ± 0.5 |

This negative activation enthalpy provides strong evidence for the significantly faster electron transfer kinetics of the low-spin state. The interplay between spin equilibrium and electron transfer rates is a critical aspect of the redox chemistry of ferroporphyrins, with important implications for their biological functions in processes such as electron transport chains in respiration and photosynthesis. The ability of the protein environment to modulate the spin state of the heme center can, therefore, serve as a mechanism to fine-tune the rates of electron transfer reactions.

Catalytic Activity and Reaction Mechanisms of Ferroporphyrins

Oxygen Activation and Oxidation Catalysis

Ferroporphyrins play a crucial role in activating molecular oxygen for various oxidative transformations, mimicking the function of enzymes like cytochrome P450. This process involves the formation of highly reactive iron-oxygen intermediates that are capable of oxidizing a broad range of substrates.

The electrocatalytic reduction of oxygen is a fundamental process in energy conversion devices such as fuel cells. Ferroporphyrins have emerged as promising, cost-effective catalysts for the oxygen reduction reaction (ORR). The mechanism of ORR catalyzed by ferroporphyrins can proceed through two primary pathways: a direct four-electron (4e⁻) pathway that reduces O₂ to H₂O, or a two-electron (2e⁻) pathway leading to the formation of hydrogen peroxide (H₂O₂). mdpi.com

In acidic media, the reactions are as follows:

4e⁻ pathway: O₂ + 4H⁺ + 4e⁻ → 2H₂O mdpi.com

2e⁻ pathway: O₂ + 2H⁺ + 2e⁻ → H₂O₂ mdpi.com

The selectivity between these pathways is influenced by the structure of the ferroporphyrin and the reaction conditions. The 4e⁻ pathway is generally preferred for fuel cell applications due to its higher energy efficiency. nih.gov

A common mechanistic sequence for the 4e⁻ ORR catalyzed by iron tetraphenylporphyrin (B126558) (Fe(TPP)) involves the following steps nih.gov:

Reduction of the catalyst: The ferric iron center [Fe(III)(TPP)]⁺ is first reduced to the ferrous state, Fe(II)(TPP). nih.gov

Oxygen binding: Molecular oxygen binds to the Fe(II) center to form a ferric superoxide species, Fe(III)(TPP)(O₂⁻). nih.gov

Rate-determining protonation: The superoxide intermediate is protonated in the rate-limiting step to yield a perhydroxyl-iron(III) complex, [Fe(III)(TPP)(OOH)]⁺. nih.gov

Rapid reduction and protonation: This complex is then rapidly reduced and further protonated to produce water and regenerate the ferric catalyst. nih.gov

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Reduction of Fe(III) to Fe(II) | Fe(II)(TPP) |

| 2 | O₂ Binding | Fe(III)(TPP)(O₂⁻) |

| 3 | Rate-Determining Protonation | [Fe(III)(TPP)(OOH)]⁺ |

| 4 | Further Reduction and Protonation | Regenerated Fe(III)(TPP) |

Ferroporphyrins serve as excellent biomimetic catalysts, mimicking the oxidative capabilities of cytochrome P450 enzymes. These synthetic systems can catalyze a variety of oxidation reactions, including hydroxylation of alkanes and epoxidation of alkenes. The substrate scope of these reactions is broad, and the selectivity can often be tuned by modifying the structure of the porphyrin ligand. researchgate.net

For example, the use of sterically hindered and electronically activated ferroporphyrins, such as those with halogenated phenyl groups at the meso positions, can enhance catalytic activity and selectivity. researchgate.net These modifications can influence the approach of the substrate to the active iron-oxo intermediate, thereby controlling the regioselectivity and stereoselectivity of the oxidation.

The key reactive species in many this compound-catalyzed oxidation reactions is a high-valent iron-oxo intermediate, analogous to Compound I in the catalytic cycle of cytochrome P450 and peroxidases. nih.govewha.ac.kr Compound I is formally an iron(IV)-oxo porphyrin π-cation radical, [Fe(IV)=O(Por•⁺)]. researchgate.netresearchgate.net This species is a powerful oxidant capable of performing challenging C-H bond activations and oxygen atom transfer reactions. nih.govewha.ac.kr

The formation of Compound I typically involves the reaction of the ferric this compound with an oxygen atom donor. The electronic structure of this intermediate, particularly the location of the radical on the porphyrin ring (a₁u vs. a₂u), can be influenced by the substituents on the porphyrin macrocycle. researchgate.net

An alternative high-valent intermediate is Compound II, an iron(IV)-oxo porphyrin, [Fe(IV)=O(Por)], which is one oxidizing equivalent lower than Compound I. nih.govnih.gov While less reactive than Compound I, Compound II is also capable of participating in oxidation reactions. The relative roles and interconversion of Compound I and Compound II in catalytic cycles are areas of active research.

The reactivity of these high-valent iron-oxo species can be modulated by factors such as the electronic nature of the porphyrin ligand and the presence of axial ligands. researchgate.netnih.gov For instance, the introduction of intramolecular hydrogen-bonding interactions can enhance the oxidative reactivity of iron(IV)-oxo porphyrin species in both oxygen atom transfer and C-H activation reactions. nih.govewha.ac.kr

C-H Bond Activation and Functionalization Reactions

The direct functionalization of C-H bonds is a highly desirable transformation in organic synthesis as it offers a more atom-economical and efficient route to complex molecules. rsc.orgresearchgate.net Ferroporphyrins have demonstrated the ability to catalyze the insertion of oxene, nitrene, and carbene moieties into C-H bonds, leading to the formation of C-O, C-N, and C-C bonds, respectively. rsc.org

These reactions are believed to proceed via the formation of high-valent iron-oxo, -nitrene, or -carbene intermediates. The mechanism often involves a hydrogen atom abstraction step followed by a radical rebound, although concerted pathways have also been proposed. The selectivity of C-H functionalization, particularly for challenging primary C-H bonds, can be influenced by the design of the porphyrin ligand. rsc.org In some cases, nitric oxide has been shown to assist in the activation of aliphatic C-H bonds in iron N-confused porphyrin complexes. rsc.org The development of these catalytic systems provides a powerful tool for converting abundant hydrocarbons into more valuable functionalized products. rsc.orgbohrium.com

Carbene and Nitrene Transfer Catalysis

Ferroporphyrins are effective catalysts for the transfer of carbene and nitrene groups from suitable precursors to a variety of substrates. These reactions provide efficient routes to important classes of molecules such as cyclopropanes and aziridines. researchgate.netresearchgate.net The key intermediate in these transformations is a putative iron-carbene or iron-nitrene species. nih.govnih.gov

The reaction of a this compound catalyst with a diazo compound (a carbene precursor) or an azide (B81097) (a nitrene precursor) leads to the formation of a reactive metallocarbene or metallonitrene intermediate. nih.gov These intermediates can then react with alkenes to form cyclopropanes or aziridines.

The mechanism of this compound-catalyzed cyclopropanation has been a subject of detailed investigation. Experimental and computational studies suggest that the reaction often proceeds through a concerted, non-radical pathway. acs.orgnih.gov This is supported by the high degree of stereospecificity observed in these reactions, where the stereochemistry of the starting alkene is retained in the cyclopropane product. acs.org This concerted mechanism is distinct from stepwise radical pathways that are often observed with other metal catalysts. springernature.com

The reactivity and selectivity of these carbene and nitrene transfer reactions can be tuned by modifying the electronic and steric properties of the this compound catalyst, as well as the nature of the axial ligand coordinated to the iron center. researchgate.netnih.govrwth-aachen.de For instance, engineered heme proteins containing this compound active sites have been shown to catalyze these non-natural reactions with high activity and stereoselectivity. nih.gov

| Reaction | Precursor | Intermediate | Product | Proposed Mechanism |

|---|---|---|---|---|

| Cyclopropanation | Diazo compound | Iron-carbene | Cyclopropane | Concerted, non-radical acs.orgnih.gov |

| Aziridination | Azide | Iron-nitrene | Aziridine | Analogous to cyclopropanation |